molecular formula C23H27N5O3 B601983 4-Hydroxy Estradiol 1-N3-Adenine CAS No. 428506-88-1

4-Hydroxy Estradiol 1-N3-Adenine

Cat. No. B601983
M. Wt: 421.50
InChI Key:
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Description

4-Hydroxy Estradiol 1-N3-Adenine is a derivative of Estradiol . Estradiol is the major estrogen secreted by the premenopausal ovary . It has a molecular formula of C23H27N5O3 . The compound has a molecular weight of 421.5 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy Estradiol 1-N3-Adenine can be represented by its IUPAC name: (8R,9S,13S,14S,17S)-1-(6-imino-7H-purin-3-yl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol . Its InChI and SMILES representations provide further details about its molecular structure .


Physical And Chemical Properties Analysis

4-Hydroxy Estradiol 1-N3-Adenine has a molecular weight of 421.5 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 5 . Its Rotatable Bond Count is 1 . The Exact Mass is 421.21138974 g/mol , and the Topological Polar Surface Area is 129 Ų .

Scientific Research Applications

Estrogen and Serotonin Neurotransmission in Depression

Estradiol's role in depression involves the regulation of gene expression that modulates serotonin neurotransmission. Estradiol influences the expression of various enzymes and receptors such as tryptophan hydroxylase-2, monoamine oxidase A and B, serotonin transporter, and serotonin-1A receptor, which are crucial in the etiology and treatment of depression. Understanding the molecular mechanisms of estradiol in regulating proteins that modulate serotonin neurotransmission can lead to the development of more effective treatments for depression, especially in women (Hernández-Hernández et al., 2019).

Antitumorigenic and Antiangiogenic Effects of 2-Methoxyestradiol

2-Methoxyestradiol, derived from the methylation of catechol estrogens like 4-hydroxyestradiol, exhibits antitumorigenic and antiangiogenic effects. Studies suggest that the endogenous formation of 2-methoxyestradiol may provide a protective effect against estrogen-induced cancers in various organs. Identifying factors that regulate the metabolic formation and disposition of 2-methoxyestradiol is crucial for understanding its potential in mitigating estrogen-induced carcinogenesis (Zhu & Conney, 1998).

Functional Role of Estrogen Metabolism in Target Cells

Estrogen metabolism in target tissues plays a significant role in influencing estrogen action. Cytochrome P450 enzymes metabolize estrogens to hydroxylated forms, which can either be inactive or exert important biological effects. Understanding the role of estrogen metabolism in target tissues is crucial, as some actions of estradiol may result from the formation of active estrogen metabolites, which function as local mediators or may activate their own unique receptors or effectors (Zhu & Conney, 1998).

properties

IUPAC Name

(8R,9S,13S,14S,17S)-1-(6-imino-7H-purin-3-yl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-23-7-6-12-11(14(23)4-5-17(23)30)2-3-13-18(12)15(8-16(29)20(13)31)28-10-27-21(24)19-22(28)26-9-25-19/h8-12,14,17,24,29-31H,2-7H2,1H3,(H,25,26)/t11-,12+,14+,17+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJSSPVGVAZWDZ-GXPADDFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4O)O)N5C=NC(=N)C6=C5N=CN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C(=CC(=C4O)O)N5C=NC(=N)C6=C5N=CN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857770
Record name (17beta)-1-(6-Amino-3H-purin-3-yl)estra-1,3,5(10)-triene-3,4,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy Estradiol 1-N3-Adenine

CAS RN

428506-88-1
Record name (17beta)-1-(6-Amino-3H-purin-3-yl)estra-1,3,5(10)-triene-3,4,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy Estradiol 1-N3-Adenine
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4-Hydroxy Estradiol 1-N3-Adenine
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Reactant of Route 6
4-Hydroxy Estradiol 1-N3-Adenine

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